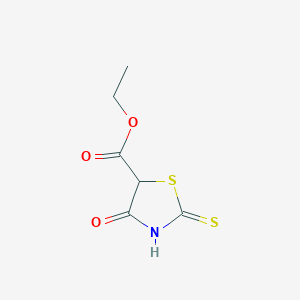
2-Metil-3,4,5-trifenil-1H-pirrol
Descripción general
Descripción
2-Methyl-3,4,5-triphenyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C23H19N. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-Methyl-3,4,5-triphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antihyperglycemic properties.
Industry: Utilized in the development of new materials and as intermediates in organic synthesis.
Mecanismo De Acción
Target of Action
Pyrrole-containing compounds are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
The phenyl groups at the 3,4-positions with a twisted conformation prevent their molecules from close packing and are helpful for aggregated emission .
Biochemical Pathways
Pyrrole-containing compounds are known to influence a variety of biochemical pathways due to their diverse nature of activities .
Result of Action
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Methyl-3,4,5-triphenyl-1H-pyrrole are not fully understood yet. It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-3,4,5-triphenyl-1H-pyrrole is not well understood. It is known that the phenyl groups at the 2,5-positions of pyrrole extend the molecular conjugation and lock the conformation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5-triphenyl-1H-pyrrole typically involves the condensation of benzoin, benzyl methyl ketone, and ammonium acetate in acetic acid. This reaction is carried out under reflux conditions, leading to the formation of the desired pyrrole derivative .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-3,4,5-triphenyl-1H-pyrrole are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,4,5-triphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Methyl-3,4,5-triphenyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-methyl-3,4,5-triphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24-17)20-15-9-4-10-16-20/h2-16,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDRYEWNCATRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501666 | |
| Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-60-0 | |
| Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)








![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)


